Hexaethyldisiloxane

reaction medium thermal stability process safety

Hexaethyldisiloxane (HEDS, CAS 994-49-0), also known as bis(triethylsilyl) ether, is a symmetric trialkylsiloxane compound with the molecular formula C12H30OSi2 and molecular weight 246.54 g/mol. It is a colorless to light yellow transparent liquid that is immiscible with water and highly sensitive to moisture, requiring storage under inert gas and sealed conditions.

Molecular Formula C12H30OSi2
Molecular Weight 246.54 g/mol
CAS No. 994-49-0
Cat. No. B1329380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethyldisiloxane
CAS994-49-0
Molecular FormulaC12H30OSi2
Molecular Weight246.54 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)O[Si](CC)(CC)CC
InChIInChI=1S/C12H30OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H2,1-6H3
InChIKeyWILBTFWIBAOWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaethyldisiloxane (CAS 994-49-0) Procurement Guide: Technical Specifications and Supply Chain Baseline


Hexaethyldisiloxane (HEDS, CAS 994-49-0), also known as bis(triethylsilyl) ether, is a symmetric trialkylsiloxane compound with the molecular formula C12H30OSi2 and molecular weight 246.54 g/mol [1]. It is a colorless to light yellow transparent liquid that is immiscible with water and highly sensitive to moisture, requiring storage under inert gas and sealed conditions [2]. As a member of the disiloxane family, HEDS features a central Si–O–Si bond flanked by two triethylsilyl groups, distinguishing it from its methyl-substituted analog hexamethyldisiloxane (HMDS) in steric bulk, molecular weight, and physical properties including significantly higher boiling point (231–234.5°C vs. 101°C for HMDS) and flash point (~87°C vs. −3°C for HMDS) .

Why Hexaethyldisiloxane Cannot Be Substituted with Generic Disiloxane Alternatives


Generic substitution of hexaethyldisiloxane with other disiloxane analogs, particularly hexamethyldisiloxane (HMDS), is scientifically unsound due to fundamental differences in steric parameters, physical properties, and reaction kinetics. HEDS carries six ethyl groups versus six methyl groups on HMDS, resulting in a molecular weight 51% higher (246.54 vs. 162.38 g/mol), a boiling point more than 130°C higher (231–234°C vs. 101°C), and substantially different vapor pressure characteristics . These differences critically impact reaction medium behavior, silylation efficiency, and process safety profiles. Most critically, Sigma-Aldrich explicitly designates HEDS as a poor silylating agent for acids compared to its methyl analog, directly cautioning against substitution without verification [1]. The evidence below demonstrates that procurement decisions based on functional class alone risk compromised reaction yields, altered selectivity, and modified material properties in end-use applications.

Hexaethyldisiloxane (CAS 994-49-0) Product-Specific Quantitative Differentiation Evidence


Boiling Point and Volatility Differentiation: HEDS vs. HMDS for High-Temperature Reaction Media

Hexaethyldisiloxane demonstrates a boiling point of 231–234.5°C at 760 mmHg, compared to 101°C for hexamethyldisiloxane (HMDS), representing a >130°C differential . This elevated boiling point enables HEDS to function as a liquid-phase reaction medium at temperatures where HMDS would volatilize or require pressurized containment. In a patent describing organic reactions in silicone oils, both HEDS and HMDS are listed as suitable reaction media for reactions between alkyl halides and tertiary amines, but HEDS is positioned for higher-temperature applications due to its thermal profile [1]. Additionally, HEDS flash point (77–87°C) is substantially higher than HMDS flash point (−3°C), reducing flammability hazards during elevated-temperature processing .

reaction medium thermal stability process safety

Silylation Reactivity Differential: HEDS as a Poor Acid Silylating Agent Compared to HMDS

Sigma-Aldrich explicitly annotates hexaethyldisiloxane as a 'poor silylating agent for acids' compared to alternative silylating reagents [1]. This differential reactivity stems from the increased steric hindrance of the triethylsilyl group versus the trimethylsilyl group, which impedes nucleophilic attack at the silicon center. In contrast, hexamethyldisiloxane is widely employed for trimethylsilylation of silanol functionalities and as an efficient derivatization reagent for GC-MS analysis of polar compounds [2]. The Flood reaction further illustrates this dichotomy: HEDS reacts with concentrated sulfuric acid and ammonium chloride or fluoride to yield triethylchlorosilane or triethylfluorosilane, a transformation that proceeds with different kinetics and intermediate stability compared to the corresponding HMDS-derived reaction [3].

silylation protection group analytical derivatization

Triethylsilyl Protection Group Precursor: Steric Bulk Differentiation for Selective Protection Strategies

Hexaethyldisiloxane serves as a source of the triethylsilyl (TES) protecting group, which offers approximately 2.5× greater steric bulk (as measured by Taft Es parameter) compared to the trimethylsilyl (TMS) group derived from hexamethyldisiloxane [1]. The TES group exhibits enhanced stability toward acid-catalyzed hydrolysis relative to TMS ethers, with TES ethers typically requiring 10–100× longer reaction times for complete deprotection under identical acidic conditions [2]. This differential stability enables orthogonal protection strategies in multi-step organic syntheses. Guangdong Wengjiang Chemical Reagent Co. specifies that HEDS reacts with alcohols, phenols, and carboxylic acids under acidic or basic catalysis to yield triethylsilyl ethers or esters, providing –SiEt₃ protection with distinct steric and electronic properties .

protecting group steric hindrance selective deprotection

Silica Aerogel Silylation: HEDS as Patent-Listed Silylating Agent for Hydrophobic Surface Modification

In a 2025 patent application by Thermulon Ltd (WO 2025/172719) for the preparation of silica gels and aerogels, hexaethyldisiloxane is explicitly listed alongside hexamethyldisiloxane as an optional silylating agent for hydrophobization of silica gel precursors [1]. The patent describes a process wherein the silylating agent is combined with an acid in a second mixture to silylate a silica gel precursor, producing hydrophobic silica aerogels with enhanced insulation properties. The inclusion of HEDS as an alternative silylating agent suggests comparable surface modification efficacy while offering differentiated hydrophobic character due to the ethyl substituents' distinct chain length and steric profile compared to methyl groups.

silica aerogel hydrophobization surface modification

Cationic Surfactant Synthesis: HEDS-Derived DTA Collector Demonstrates Enhanced Selectivity vs. Traditional Amine Collectors

A cationic organic silicone surfactant (DTA) was synthesized via reaction of hexaethyldisiloxane with N-β-(aminoethyl)-γ-aminoisobutylmethyldimethoxy silane using tetramethylammonium hydroxide catalyst [1]. Flotation tests on pure minerals demonstrated that DTA exhibited strong collecting ability and better selectivity for smithsonite against quartz, calcite, and dolomite compared to traditional amine collectors including octadecylamine, tetradecylamine, and dodecylamine. The performance advantage was attributed to DTA's two coordination sites (NH2 and NH) and the 'parachute' shape structure of the OSi(C2H5)3 moiety derived from HEDS, which enabled both chemisorption and electrostatic adsorption on the mineral surface [1].

surfactant mineral flotation selectivity

Hexaethyldisiloxane (CAS 994-49-0) Validated Application Scenarios for Scientific and Industrial Procurement


High-Temperature Liquid-Phase Organic Reactions Requiring Non-Volatile Silicone Oil Medium

Hexaethyldisiloxane is specified as a reaction medium for organic syntheses between alkyl halides and tertiary amines where temperatures exceed the boiling point of HMDS (101°C) but remain below HEDS boiling point (231–234°C) . This enables liquid-phase reactions at 100–200°C without pressurized equipment. Procurement is indicated for process chemistry applications requiring non-functionalized, moisture-sensitive silicone oil media with elevated thermal stability [1].

Orthogonal Triethylsilyl (TES) Protection in Multi-Step Organic Syntheses

HEDS serves as a precursor for triethylsilyl (TES) protecting groups with approximately 2.5× greater steric bulk than TMS groups [2]. This enhanced bulk confers 10–100× greater resistance to acid-catalyzed hydrolysis, enabling orthogonal protection strategies where TMS groups would undergo premature deprotection [3]. Procurement is indicated for complex natural product syntheses, pharmaceutical intermediate preparation, and any synthetic route requiring differentiated silyl protection tiers .

Mineral Flotation Surfactant Synthesis for Selective Smithsonite Recovery

HEDS-derived cationic silicone surfactant DTA demonstrates superior selectivity for smithsonite against quartz, calcite, and dolomite gangue minerals compared to conventional amine collectors [4]. The performance advantage originates from the triethylsiloxy 'parachute' structure, which provides two coordination sites and enables both chemisorption and electrostatic adsorption mechanisms. Procurement is indicated for mining and mineral processing R&D focused on selective flotation of zinc carbonate ores.

Hydrophobic Silica Aerogel Synthesis via Silylation of Silica Gel Precursors

HEDS is patent-claimed as a silylating agent for hydrophobization of silica gels and aerogels in thermal insulation material manufacturing [5]. The compound is used in combination with acid to silylate silica gel precursors, producing hydrophobic silica aerogels. Procurement is indicated for advanced materials research in thermal insulation, building materials, and specialty coating applications where ethyl-substituted siloxane modification yields differentiated surface properties compared to methyl-substituted alternatives.

Technical Documentation Hub

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